

# A Comparative Guide to Commercial RNA Synthesis Platforms

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The rapid expansion of RNA-based therapeutics, from mRNA vaccines to siRNA and CRISPR-based gene editing, has placed a significant demand on high-quality, scalable, and reliable RNA synthesis. Choosing the right synthesis platform is a critical decision that impacts research and development timelines, therapeutic efficacy, and manufacturing costs. This guide provides an objective comparison of leading commercially available RNA synthesis platforms, summarizing their core technologies, performance metrics, and the analytical methods used to validate their products.

## Core Synthesis Technologies: A Tale of Two Chemistries

Commercial RNA synthesis is dominated by two primary methodologies: traditional solid-phase chemical synthesis and modern enzymatic synthesis.

Chemical Synthesis (SPOS): The established gold standard, solid-phase oligonucleotide synthesis (SPOS) using phosphoramidite chemistry, builds RNA sequences by sequentially adding one nucleotide at a time to a solid support. This method is highly versatile, allowing for a wide range of chemical modifications.[1] However, it can be limited by the length of the RNA that can be produced with high fidelity and involves the use of harsh organic solvents.
 [2][3]



• Enzymatic Synthesis: A newer, increasingly adopted technology that utilizes enzymes, such as T7 RNA polymerase for in vitro transcription (IVT) or engineered ligases and polymerases for sequential synthesis.[4][5] Enzymatic methods offer the potential for producing very long RNA strands (thousands of bases), operate in aqueous solutions, and can significantly reduce chemical waste.[3][6] Companies are innovating in this space to improve yield, purity, and the incorporation of modified nucleotides.[6][7]

# Performance Comparison of Leading RNA Synthesis Platforms

The selection of an RNA synthesis service provider often depends on the specific application, required scale, desired purity, and the complexity of the RNA sequence. Below is a summary of capabilities and reported performance metrics from prominent commercial vendors.

Disclaimer: The following data is primarily based on information provided by the manufacturers. Independent, third-party comparative studies are not widely available. Researchers should always conduct their own validation.

Table 1: Comparison of Commercial RNA Synthesis Platform Specifications



| Parameter                      | Integrated<br>DNA<br>Technologie<br>s (IDT)       | Thermo Fisher Scientific (GeneArt)                         | GenScript                                  | Aldevron                                        | Codexis<br>(ECO<br>Synthesis™)             |
|--------------------------------|---------------------------------------------------|------------------------------------------------------------|--------------------------------------------|-------------------------------------------------|--------------------------------------------|
| Primary<br>Technology          | Chemical<br>Synthesis                             | Chemical &<br>Enzymatic<br>(IVT)                           | Chemical &<br>Enzymatic<br>(IVT)           | Enzymatic<br>(IVT)                              | Enzymatic<br>(Sequential)                  |
| Reported<br>Max Length         | Custom,<br>routinely up<br>to 120 nt[8]           | >5 kb for<br>genes[9]; IVT<br>for mRNA                     | Up to 266 nt (RNA Oligo) [10]              | >10 kb for<br>mRNA[11]                          | Optimized for siRNA/oligos[6]              |
| Key<br>Modifications           | Wide range<br>of chemical<br>modifications[<br>8] | Custom<br>modifications<br>available[12]                   | >300<br>available<br>modifications[<br>10] | Modified<br>bases (e.g.,<br>Pseudo-UTP)<br>[13] | 2'-OMe, 2'-F,<br>Phosphorothi<br>oates[7]  |
| Reported<br>Purity             | HPLC purification recommende d[14]                | Sequence-<br>verified[15]                                  | Sequence-<br>verified[16]                  | High purity<br>for mRNA<br>synthesis[5]         | >90%[7]                                    |
| Reported<br>Yield/Couplin<br>g | High coupling<br>efficiencies<br>claimed[8]       | Up to 100- fold expression increase with optimization[1 3] | High-yield<br>production[17<br>]           | Milligram to<br>multi-gram<br>quantities[1]     | >98% coupling efficiency[6] [11]           |
| Scale                          | Research to large scale                           | Research to large scale                                    | Micrograms<br>to<br>kilograms[18]          | Research to cGMP[1][19]                         | Preclinical to Commercial[2 0]             |
| Primary<br>Applications        | CRISPR,<br>RNAi, NGS,<br>Aptamers[8]              | Gene Synthesis, mRNA Therapeutics[ 12]                     | Gene Synthesis, Drug Discovery[16] [18]    | mRNA Vaccines & Therapeutics[ 5][21]            | RNAi<br>Therapeutics<br>(siRNA)[6]<br>[22] |



### **Experimental Workflows & Methodologies**

Accurate assessment of RNA quality is paramount. The following sections detail common experimental workflows and protocols for evaluating the output of any synthesis platform.

#### **General Workflow for RNA Synthesis & Quality Control**

The overall process from ordering to application involves synthesis, purification, and rigorous quality control to ensure the final product meets specifications for identity, purity, and integrity.





Click to download full resolution via product page

**Caption:** General workflow for custom RNA synthesis, purification, and quality control.



Check Availability & Pricing

### **Decision Logic for Platform Selection**

Choosing a platform involves balancing the technical requirements of the RNA molecule with the goals of the project, such as research-scale screening versus large-scale therapeutic production.





Click to download full resolution via product page

**Caption:** Decision tree for selecting an appropriate RNA synthesis platform.



# Key Experimental Protocols RNA Purity Analysis by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This is a high-resolution method effective for assessing the purity of synthetic RNA and detecting truncated or failure sequences.[23][24]

- Instrumentation: An HPLC system equipped with a UV detector and a thermostatted column compartment.
- Column: A column suitable for oligonucleotide separation, such as an alkylated poly(styrenedivinylbenzene) matrix.[23]
- Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 in RNase-free water.[23]
   [24]
- Mobile Phase B: 0.1 M TEAA, pH 7.0, in 25% (v/v) acetonitrile (ACN).[23][24]
- Procedure:
  - Equilibrate the column with a mixture of Mobile Phase A and B.
  - Dissolve the RNA sample in RNase-free water or Mobile Phase A.
  - Inject the sample onto the column.
  - Elute the RNA using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% ACN over 30 minutes).
  - Maintain a high column temperature (e.g., 75°C) to denature the RNA and ensure separation is based on size and hydrophobicity rather than secondary structure.
  - Detect the RNA by monitoring UV absorbance at 260 nm.
- Analysis: The purity is determined by calculating the area of the main peak corresponding to the full-length product as a percentage of the total peak area in the chromatogram.



# RNA Integrity Analysis by Capillary Gel Electrophoresis (CGE)

CGE is a high-resolution technique used to confirm the size and integrity of RNA, separating the full-length product from smaller degradation fragments.[25][26]

- Instrumentation: A capillary electrophoresis system with a suitable detector (e.g., UV or LED-induced fluorescence).
- Capillary: A silica capillary filled with a separation gel matrix containing a fluorescent intercalating dye.[25]
- Sample Preparation:
  - Dilute the RNA sample to a working concentration (e.g., 25 µg/mL) in RNase-free water.
     [25]
  - Include an RNA size ladder in a separate run for size estimation.
  - Denature the RNA by heating at 70°C for 5-10 minutes, followed by immediate cooling on ice to prevent refolding.[27]
- Procedure:
  - Fill the capillary with the gel-dye matrix.
  - Inject the denatured RNA sample electrokinetically (e.g., 10 kV for 10 seconds).[27]
  - Apply a separation voltage to migrate the RNA through the capillary. Smaller fragments will
    migrate faster than larger, intact molecules.
  - Detect the RNA fragments as they pass the detector.
- Analysis: The integrity of the RNA is assessed by the electropherogram. A high-quality sample will show a single, sharp peak at the expected size. The percentage of intact RNA can be quantified by comparing the area of the main peak to the total area of all peaks.



### Sequence Fidelity Verification by Sanger Sequencing or NGS

To confirm that the synthesized RNA has the correct sequence without mutations introduced during synthesis, it is first reverse transcribed into cDNA, which is then sequenced.

- Reverse Transcription (RT):
  - Anneal a sequence-specific DNA primer to the RNA template.
  - Use a high-fidelity reverse transcriptase enzyme to synthesize a complementary DNA (cDNA) strand.
- PCR Amplification (Optional but common):
  - Amplify the resulting cDNA using high-fidelity DNA polymerase to generate sufficient material for sequencing.
- · Sequencing:
  - Sanger Sequencing: Purify the cDNA or PCR product and send it for sequencing. This
    method is suitable for verifying individual constructs.
  - Next-Generation Sequencing (NGS): For assessing the error rate across a population of molecules, prepare the cDNA for NGS. This approach provides a much deeper analysis of fidelity.[28]
- Analysis: Align the resulting sequence data with the expected reference sequence. The
  fidelity, or error rate, is calculated based on the number of mutations (substitutions,
  insertions, deletions) observed relative to the total number of bases sequenced. For
  example, T7 RNA polymerase has a reported substitution error rate in the range of 3.8 x
  10<sup>-5</sup> errors per base.[28]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. cphi-online.com [cphi-online.com]
- 2. mdpi.com [mdpi.com]
- 3. A better way to make RNA drugs [wyss.harvard.edu]
- 4. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 5. Research Grade RNA [aldevron.com]
- 6. Codexis Unveils Pioneering Enzymatic Synthesis Data to Enable the Future Manufacturing of RNAi Therapeutics - BioSpace [biospace.com]
- 7. codexis.com [codexis.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. businesswire.com [businesswire.com]
- 10. genscript.com [genscript.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. GeneArt遺伝子合成 | Thermo Fisher Scientific JP [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. thermofisher.com [thermofisher.com]
- 16. genscript.com [genscript.com]
- 17. horizondiscovery.com [horizondiscovery.com]
- 18. biocompare.com [biocompare.com]
- 19. RNA Drug Substance [aldevron.com]
- 20. Codexis Announces Achievement of Gram-scale Synthesis with its ECO Synthesis™ Platform | CDXS Stock News [stocktitan.net]
- 21. RNA Drug Product [aldevron.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. RNA analysis by ion-pair reversed-phase high performance liquid chromatography PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]



- 26. Determining RNA Integrity And Purity By Capillary Gel Electrophoresis [bioprocessonline.com]
- 27. gene-quantification.de [gene-quantification.de]
- 28. Discrete measurements of RNA polymerase and reverse transcriptase fidelity reveal evolutionary tuning PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Commercial RNA Synthesis Platforms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382846#comparing-commercially-available-rna-synthesis-platforms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com